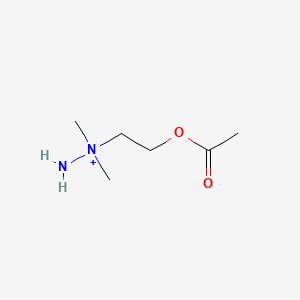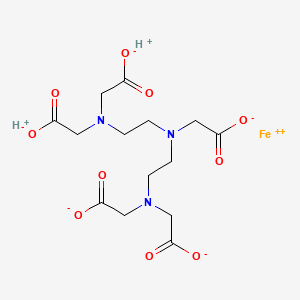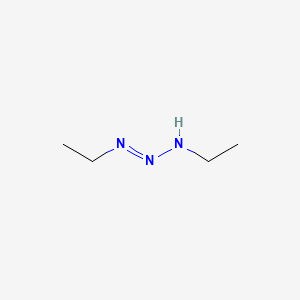
UNII-K647SW1D14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UNII-K647SW1D14 is a unique chemical compound with various applications in scientific research and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of UNII-K647SW1D14 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Hydrothermal synthesis: This method involves the use of high temperatures and pressures to facilitate the reaction between precursor materials.
Sol-gel process: This involves the transition of a system from a liquid “sol” into a solid “gel” phase, often used for producing metal oxides.
Chemical vapor deposition (CVD): A process where gaseous reactants form a solid material on a substrate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and stringent quality control measures. The process may include:
Batch reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous flow reactors: Suitable for large-scale production, offering consistent product quality and higher efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
UNII-K647SW1D14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce oxides or peroxides.
Reduction: May yield reduced forms of the compound.
Substitution: Can result in various substituted derivatives.
Applications De Recherche Scientifique
UNII-K647SW1D14 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of advanced materials and chemical products.
Mécanisme D'action
The mechanism of action of UNII-K647SW1D14 involves its interaction with specific molecular targets and pathways. It may:
Bind to receptors: Interact with cellular receptors to modulate biological processes.
Inhibit enzymes: Block the activity of specific enzymes involved in metabolic pathways.
Activate signaling pathways: Trigger intracellular signaling cascades that lead to various cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
UNII-K647SW1D14 can be compared with other similar compounds, such as:
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer in various applications.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Employed as a plasticizer in sensitive applications like toys and medical devices.
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure and specific applications in scientific research and industry. Its versatility and effectiveness in various reactions make it a valuable compound for researchers and industrial applications.
Propriétés
Numéro CAS |
215668-64-7 |
|---|---|
Formule moléculaire |
C19H28N2O5 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-octylfuro[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C19H28N2O5/c1-2-3-4-5-6-7-8-14-9-13-11-21(19(24)20-18(13)25-14)17-10-15(23)16(12-22)26-17/h9,11,15-17,22-23H,2-8,10,12H2,1H3/t15-,16+,17+/m0/s1 |
Clé InChI |
WNJULOODRKXPLP-GVDBMIGSSA-N |
SMILES |
CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)C3CC(C(O3)CO)O |
SMILES isomérique |
CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canonique |
CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)C3CC(C(O3)CO)O |
Synonymes |
Cf 1368 Cf-1368 Cf1368 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![10-[2-(Dimethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one](/img/structure/B1219510.png)





